Carpetimycin A

Description

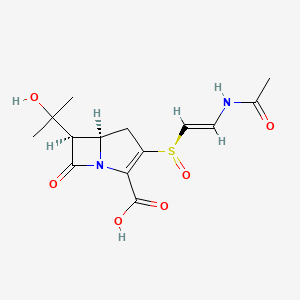

from Streptomyces sp. KC-6643; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

76025-73-5 |

|---|---|

Molecular Formula |

C14H18N2O6S |

Molecular Weight |

342.37 g/mol |

IUPAC Name |

(5R,6R)-3-[(R)-[(E)-2-acetamidoethenyl]sulfinyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H18N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h4-5,8,10,21H,6H2,1-3H3,(H,15,17)(H,19,20)/b5-4+/t8-,10+,23-/m1/s1 |

InChI Key |

FWWJFXYMDLTDNO-BBCPMLLOSA-N |

Isomeric SMILES |

CC(=O)N/C=C/[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)O)C(=O)O |

Canonical SMILES |

CC(=O)NC=CS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |

Synonyms |

C 19393 H(2) C-19393 H(2) carpetimycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Carpetimycin A: A Technical Guide

Carpetimycin A is a naturally occurring carbapenem antibiotic renowned for its broad-spectrum antibacterial activity and potent inhibition of β-lactamases. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganisms, its biosynthesis, and the experimental methodologies employed in its characterization. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Producing Microorganism

This compound, also known as C-19393 H2, was first isolated in the early 1980s from the culture broth of Streptomyces species. Two different strains have been identified as producers of this compound and its related compounds.

One of the primary producers is a strain designated C-19393, which was taxonomically classified as Streptomyces griseus subsp. cryophilus .[1] This strain was also found to produce the related compound Carpetimycin B (C-19393 S2). Another producing organism is Streptomyces sp. KC-6643 , which, in addition to Carpetimycins A and B, also produces Carpetimycins C and D.[2]

Biosynthesis of this compound

The biosynthesis of this compound can be conceptually divided into three main parts: the formation of the carbapenem core, the synthesis of the C-6 (1-hydroxy-1-methylethyl) side chain, and the assembly of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain. While the complete enzymatic pathway for this compound has not been fully elucidated, a plausible pathway can be constructed based on the well-studied biosynthesis of other carbapenems, such as thienamycin.

Formation of the Carbapenem Core

The biosynthesis of the carbapenem nucleus is initiated from primary metabolites. The key steps are catalyzed by a suite of enzymes, with CarB and CarA being central to the formation of the bicyclic ring system.

Caption: Biosynthesis of the carbapenem core.

Biosynthesis of the C-6 Side Chain

The C-6 (1-hydroxy-1-methylethyl) side chain is a distinguishing feature of this compound. While the specific enzymes for its formation in S. griseus subsp. cryophilus are not fully characterized, it is hypothesized to be derived from the amino acid valine or a related branched-chain amino acid precursor, followed by hydroxylation.

Biosynthesis of the C-3 Side Chain

The biosynthesis of the C-3 [(R)-[(1E)-2-(Acetylamino)ethenyl]sulfinyl] side chain is the most complex and least understood aspect of this compound's origin. A plausible pathway involves the following key steps:

-

Formation of N-acetylcysteamine: Cysteine is likely decarboxylated to produce cysteamine, which is then acetylated to form N-acetylcysteamine.

-

Thiolation and Vinyl Group Formation: The N-acetylcysteamine is then attached to the carbapenem intermediate. The vinyl group is likely formed through an enzymatic dehydration or a related elimination reaction.

-

Sulfoxidation: The final step is the stereospecific oxidation of the sulfide to a sulfoxide, catalyzed by a monooxygenase. The formation of sulfoxides in natural product biosynthesis is often carried out by flavin-dependent monooxygenases or non-heme iron-dependent oxygenases.

Caption: Plausible biosynthesis of the C-3 side chain.

Experimental Protocols

The following sections detail the general experimental methodologies used for the production, isolation, and characterization of this compound.

Fermentation

-

Microorganism: Streptomyces griseus subsp. cryophilus (strain C-19393).

-

Inoculum: A seed culture is prepared by inoculating a loopful of spores or mycelia into a suitable seed medium and incubating for 2-3 days at 28°C with shaking.

-

Production Medium: A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For Carpetimycin production, the addition of cobaltous compounds has been found to be necessary.[1]

-

Fermentation Conditions: The production fermentation is carried out in a fermenter under controlled conditions of temperature (around 28°C), pH (maintained between 6.5 and 7.5), and aeration for 4-6 days.

Caption: General fermentation workflow for this compound.

Isolation and Purification

-

Cell Removal: The culture broth is centrifuged or filtered to remove the mycelia.

-

Adsorption Chromatography: The supernatant containing this compound is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20).

-

Elution: The column is washed with water, and the active fractions are eluted with aqueous acetone or methanol.

-

Ion-Exchange Chromatography: The eluate is further purified by anion-exchange chromatography (e.g., Dowex 1-X2) using a salt gradient.

-

Gel Filtration: Final purification is achieved by gel filtration chromatography (e.g., Sephadex G-10).

-

Lyophilization: The purified fractions are lyophilized to obtain this compound as a white powder.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: The UV spectrum of this compound in water shows absorption maxima characteristic of the carbapenem chromophore.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including a β-lactam carbonyl, a carboxyl group, and amide functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in determining the detailed connectivity and stereochemistry of the molecule.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and confirm the molecular weight of this compound.

Quantitative Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₆S |

| Molecular Weight | 342.37 g/mol |

| Appearance | White powder |

| UV λmax (H₂O) | 240 nm, 288 nm |

Antimicrobial Activity

This compound exhibits potent activity against a broad range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) for selected organisms.

| Bacterial Species | MIC (µg/mL) |

| Staphylococcus aureus | 1.56[4] |

| Escherichia coli | 0.39[4] |

| Klebsiella pneumoniae | 0.39[4] |

| Proteus vulgaris | 1.56[4] |

| Pseudomonas aeruginosa | Improved activity in some synthetic analogs[5] |

| Enterobacter cloacae | 3.13[4] |

| Citrobacter freundii | 3.13[4] |

The antimicrobial activity of this compound is significantly greater than that of Carpetimycin B.[1][4] It also demonstrates synergistic activity when combined with other β-lactam antibiotics against resistant strains.[4]

Conclusion

This compound is a fascinating example of the complex secondary metabolites produced by Streptomyces. Its origin lies in a sophisticated biosynthetic pathway that combines elements of amino acid and fatty acid metabolism to construct a potent antibacterial agent. Further research into the enzymology of its biosynthesis, particularly the formation of the unique C-3 side chain, could provide valuable insights for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The detailed experimental protocols for its fermentation, isolation, and characterization serve as a valuable resource for researchers in the field of natural product drug discovery.

References

- 1. C-19393 S2 and H2, new carbapenem antibiotics. I. Taxonomy of the producing strain, fermentation and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Carbenicillin on Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and absolute configurations of carpetimycins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of carbapenems related to C-19393 H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Carpetimycin A: A Technical Guide to its Discovery and Isolation from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Carpetimycin A, a potent carbapenem antibiotic. Sourced from metabolites of Streptomyces species, this compound has demonstrated significant antibacterial activity, making it a subject of considerable interest in the ongoing search for novel antimicrobial agents. This document details the experimental protocols for its production and purification, presents key quantitative data in a structured format, and visualizes the intricate workflows involved in its journey from microbial culture to a purified compound.

Introduction to this compound

This compound is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. It is a natural product synthesized by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The discovery of this compound was a significant step in the exploration of novel β-lactamase inhibitors and broad-spectrum antibacterial agents. This guide focuses on the pioneering work that led to its identification and the methodologies developed for its isolation and characterization.

Producing Microorganisms

This compound is primarily produced by two strains of Streptomyces:

-

Streptomyces sp. KC-6643 : A key producing organism from which this compound and its analogue, Carpetimycin B, were first isolated.

-

Streptomyces griseus subsp. cryophilus C-19393 : Another identified producer of Carpetimycins A and B.

These filamentous bacteria are Gram-positive and are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities.[1] The cultivation and fermentation of these strains under specific conditions are critical for the optimal production of this compound.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The following protocols are based on established methodologies for the cultivation of Streptomyces for antibiotic production.

Culture Media Composition

The successful cultivation of Streptomyces sp. for this compound production relies on a nutrient-rich medium that supports robust growth and secondary metabolite synthesis.

Table 1: Seed and Production Media for Streptomyces sp.

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Soybean Meal | - | 30 |

| Yeast Extract | 5 | 5 |

| Peptone | 5 | - |

| NaCl | 3 | 3 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 2 |

| CoCl₂·6H₂O | 0.01 | 0.01 |

Fermentation Protocol

-

Inoculum Preparation: A loopful of a well-sporulated culture of Streptomyces sp. is inoculated into a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is transferred to a 2 L production fermenter containing 1 L of production medium.

-

Fermentation Conditions: The fermentation is carried out at 28°C for 96-120 hours. The pH is maintained at 7.0-7.2, and the dissolved oxygen level is kept above 20% saturation through aeration and agitation (300-500 rpm).

-

Monitoring: The production of this compound is monitored by taking periodic samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations.

Extraction and Initial Purification

-

Harvesting: The fermentation broth is harvested by centrifugation at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Adsorption: The clarified supernatant containing this compound is adjusted to pH 7.0 and passed through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-2).

-

Elution: After washing the column with deionized water, the adsorbed this compound is eluted with 50% aqueous acetone.

-

Solvent Extraction: The eluate is concentrated under reduced pressure, and the aqueous concentrate is extracted with n-butanol at pH 7.0. The butanol layer is then back-extracted into a phosphate buffer at pH 7.0.

Chromatographic Purification

The crude extract is further purified using a sequence of column chromatography techniques.

Table 2: Summary of a Typical Purification Protocol for this compound

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Result |

| Anion Exchange Chromatography | DEAE-Sephadex A-25 | Stepwise gradient of NaCl (0 to 1.0 M) in phosphate buffer (pH 7.0) | Separation from basic and neutral impurities |

| Gel Filtration Chromatography | Sephadex G-10 | Deionized Water | Removal of salts and smaller impurities |

| Adsorption Chromatography | Activated Carbon | Aqueous acetone gradient (0% to 50%) | Decolorization and further purification |

| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/water gradient | High-purity this compound |

Physicochemical Properties of this compound

The purified this compound is characterized by its distinct physicochemical properties.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless powder |

| Molecular Formula | C₁₄H₁₈N₂O₆S |

| Molecular Weight | 342.37 g/mol |

| UV Absorption (λmax in water) | 308 nm |

| Optical Rotation [α]D²⁵ | -145° (c=1, water) |

| Solubility | Soluble in water and methanol; sparingly soluble in ethanol; insoluble in acetone, ethyl acetate, and chloroform. |

Biological Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is also a potent inhibitor of β-lactamases, enzymes that confer resistance to many conventional β-lactam antibiotics.

Table 4: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus Smith | 0.78 |

| Escherichia coli NIHJ | 0.39 |

| Klebsiella pneumoniae SRL 1 | 0.2 |

| Proteus vulgaris GN 76 | 0.1 |

| Pseudomonas aeruginosa IAM 1007 | 12.5 |

| Bacteroides fragilis ATCC 25285 | 0.1 |

Visualizing the Workflow

The following diagrams illustrate the key processes in the discovery and isolation of this compound.

References

Unveiling the Source: A Technical Guide to the Identification of Carpetimycin A Producing Organism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the microorganism responsible for producing the carbapenem antibiotic, Carpetimycin A. This document details the experimental protocols for isolation and identification, summarizes key production data, and visualizes the underlying biological pathways.

The Producing Microorganism: A Tale of Two Strains

This compound, a potent β-lactam antibiotic, is primarily produced by actinomycetes belonging to the genus Streptomyces. Two specific strains have been identified in the scientific literature as producers of this compound and its related compound, Carpetimycin B.

The initial discovery and subsequent studies have pinpointed the following microorganisms:

-

Streptomyces sp. KC-6643 : This strain is a known producer of both this compound and B.

-

Streptomyces griseus subsp. cryophilus (Strain C-19393) : This subspecies has also been identified as a source of Carpetimycins A and B.[1]

Quantitative Data on Production

Further research into the optimization of fermentation parameters for these specific strains is crucial for enhancing production yields. The following table summarizes the known information and provides a template for future optimization studies.

| Fermentation Parameter | Organism | Condition/Observation | Reported Yield | Reference |

| Strain | Streptomyces griseus subsp. cryophilus C-19393 | - | Not Specified | [1] |

| Essential Cofactor | Streptomyces griseus subsp. cryophilus C-19393 | Presence of cobaltous compounds | Necessary for production | [1] |

| Product Ratio | Streptomyces griseus subsp. cryophilus C-19393 | Varies with fermentation conditions | C-19393 H2 (this compound) is a predominant unsulfated form | [1] |

Experimental Protocols: A Roadmap to Identification

The identification of Streptomyces species relies on a combination of classical microbiological techniques and modern molecular methods. The following protocols provide a detailed methodology for the isolation and identification of a putative this compound producing organism.

Isolation of Streptomyces from Environmental Samples

-

Sample Collection : Collect soil or other environmental samples from diverse locations.

-

Pre-treatment : Air-dry the samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution : Suspend 1 gram of the dried sample in 9 ml of sterile saline solution (0.85% NaCl) and perform serial dilutions (10⁻¹ to 10⁻⁶).

-

Plating : Spread 0.1 ml of each dilution onto selective media such as Starch Casein Agar (SCA) or Gauze's Medium No. 1, supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.

-

Incubation : Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection : Look for characteristic chalky, dry, and pigmented colonies typical of Streptomyces.

-

Pure Culture : Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.

Morphological and Biochemical Characterization

-

Microscopy : Observe the morphology of the aerial and substrate mycelia, as well as the spore chain structure, using light microscopy and scanning electron microscopy.

-

Biochemical Tests : Perform a series of biochemical tests to characterize the metabolic capabilities of the isolate, including carbon source utilization, enzyme production (e.g., amylase, protease, cellulase), and production of melanin pigment.

Molecular Identification: 16S rRNA Gene Sequencing and Phylogenetic Analysis

The definitive identification of Streptomyces species is achieved through the sequencing and analysis of the 16S ribosomal RNA (rRNA) gene, a highly conserved molecular marker.

-

Genomic DNA Extraction :

-

Culture the isolated strain in a suitable broth medium (e.g., Tryptic Soy Broth) for 3-5 days.

-

Harvest the mycelium by centrifugation.

-

Extract genomic DNA using a commercial bacterial genomic DNA extraction kit or a standard phenol-chloroform extraction method.

-

-

PCR Amplification of the 16S rRNA Gene :

-

Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

Perform PCR with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 1 minute.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 72°C for 1.5 minutes.

-

-

Final extension: 72°C for 10 minutes.

-

-

Verify the PCR product by agarose gel electrophoresis.

-

-

DNA Sequencing :

-

Purify the PCR product to remove primers and dNTPs.

-

Sequence the purified PCR product using a commercial sequencing service.

-

-

Phylogenetic Analysis :

-

Assemble and edit the raw sequence data to obtain the complete 16S rRNA gene sequence.

-

Perform a BLAST (Basic Local Alignment Search Tool) search against a public database (e.g., NCBI GenBank) to identify closely related species.

-

Align the obtained sequence with reference sequences of known Streptomyces species using software like ClustalW or MUSCLE.

-

Construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference to determine the evolutionary relationship of the isolate to other Streptomyces species.

-

Visualizing the Processes

To provide a clearer understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Experimental Workflow for Organism Identification

Caption: Workflow for the isolation and identification of a this compound producing organism.

Proposed Biosynthetic Pathway for Carbapenem Core Structure

While the specific biosynthetic pathway for this compound has not been fully elucidated, it is known to be a member of the carbapenem class of antibiotics. The biosynthesis of the core carbapenem structure in other Streptomyces species, such as the production of thienamycin, provides a valuable model. The following diagram illustrates a generalized pathway for the formation of the carbapenem ring system. The biosynthesis of carbapenems is known to involve a distinct pathway from classical β-lactams and is initiated from precursors derived from primary metabolism. The key enzymes involved belong to the CarA, CarB, and CarC families.[2][3][4][5]

Caption: A proposed biosynthetic pathway for the carbapenem core structure.

Conclusion

The identification of Streptomyces sp. KC-6643 and Streptomyces griseus subsp. cryophilus C-19393 as the producers of this compound provides a critical foundation for further research and development. The experimental protocols outlined in this guide offer a systematic approach for the isolation and characterization of these or novel producing strains. While quantitative production data remains limited, the identification of key fermentation factors opens avenues for optimization. The elucidation of the specific biosynthetic pathway of this compound will be a key future endeavor, enabling metabolic engineering strategies to enhance yields and potentially generate novel carbapenem derivatives. This technical guide serves as a valuable resource for researchers dedicated to advancing the discovery and production of this important class of antibiotics.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. The biosynthetic gene cluster for the beta-lactam carbapenem thienamycin in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Analysis of bacterial carbapenem antibiotic production genes reveals a novel beta-lactam biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Machinery: A Technical Guide to the Key Enzymes of the Carpetimycin A Biosynthetic Gene Cluster

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the core enzymatic machinery of the Carpetimycin A biosynthetic gene cluster is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the key enzymes responsible for the synthesis of this compound, a potent carbapenem antibiotic. The guide offers a valuable resource for those engaged in antibiotic discovery, biosynthesis research, and the development of novel therapeutic agents.

This compound is a member of the carbapenem class of β-lactam antibiotics, which are crucial in treating severe bacterial infections. Understanding the intricate enzymatic steps involved in its biosynthesis is paramount for harnessing and potentially re-engineering this pathway for the production of new and improved antibiotics. This guide focuses on the enzymatic players within the biosynthetic gene cluster (BGC) of the producing organism, Streptomyces sp.

Core Biosynthetic Enzymes and Their Functions

The biosynthesis of the characteristic carbapenem core of this compound is orchestrated by a sophisticated interplay of several key enzymes. While the complete enzymatic cascade for this compound is still under active investigation, analysis of homologous carbapenem BGCs allows for the confident prediction of the central enzymatic players. The core enzymes involved in the formation of the carbapenem nucleus are believed to be a β-lactam synthetase, a carbapenam synthetase, and a carbapenem synthase.

| Enzyme Class | Putative Function in this compound Biosynthesis |

| β-Lactam Synthetase | Catalyzes the initial formation of the β-lactam ring, a hallmark of this class of antibiotics. |

| Carbapenam Synthetase | Responsible for the construction of the bicyclic carbapenam core structure. |

| Carbapenem Synthase | Introduces the characteristic double bond in the five-membered ring, converting the carbapenam to a carbapenem. |

| Acyl-CoA Synthetase | Activates the fatty acid side chain precursor for its subsequent attachment to the carbapenem core. |

| Acyltransferase | Transfers the activated side chain to the carbapenem nucleus. |

| Hydroxylase/Oxidoreductase | Catalyzes specific hydroxylation and other oxidative modifications of the molecule. |

| Methyltransferase | Involved in the methylation of specific positions on the this compound molecule. |

| Regulatory Proteins | Control the expression of the biosynthetic genes within the cluster. |

The this compound Biosynthetic Pathway: A Proposed Model

The biosynthesis of this compound is a multi-step process initiated from primary metabolites. The following diagram illustrates a proposed pathway based on the functions of homologous enzymes found in other carbapenem biosynthetic clusters.

Spectroscopic Profile of Carpetimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carpetimycin A, a carbapenem antibiotic. The information is compiled to assist in the identification, characterization, and further development of this and related compounds. The data presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution exhibits two characteristic absorption maxima.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent |

| 240 nm | Water |

| 288 nm | Water |

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in deionized water. The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically scanning over a wavelength range of 200–400 nm. A quartz cuvette with a 1 cm path length is used, and the solvent (water) serves as the blank reference. The concentrations are adjusted to ensure the absorbance values fall within the linear range of the instrument.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in its molecular structure. The characteristic absorption bands are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H (hydroxyl), N-H (amide) stretching |

| 1750 | C=O (β-lactam carbonyl) stretching |

| 1670 | C=O (amide I) stretching |

| 1630 | C=C (alkene) stretching |

| 1555 | N-H bending (amide II) |

Experimental Protocol: Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. A small amount of the solid this compound sample is intimately mixed and ground with dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed proton (¹H) and carbon-13 (¹³C) NMR data are essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopic Data

Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.19 | s | - | C(CH₃)₂ |

| 1.22 | s | - | C(CH₃)₂ |

| 1.95 | s | - | COCH₃ |

| 3.13 | dd | 17.0, 9.5 | H-1a |

| 3.40 | dd | 17.0, 8.5 | H-1b |

| 3.65 | dd | 6.0, 2.5 | H-6 |

| 4.19 | ddd | 9.5, 8.5, 2.5 | H-5 |

| 6.64 | d | 14.0 | H-2' |

| 7.10 | d | 14.0 | H-1' |

s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublets of doublets

¹³C NMR Spectroscopic Data

Table 4: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 22.2 | COCH₃ |

| 25.1 | C(CH₃)₂ |

| 26.1 | C(CH₃)₂ |

| 45.9 | C-1 |

| 59.9 | C-5 |

| 67.4 | C-6 |

| 70.2 | C(CH₃)₂ |

| 124.7 | C-2' |

| 126.9 | C-3 |

| 131.0 | C-1' |

| 149.3 | C-2 |

| 172.9 | COCH₃ |

| 175.7 | C-4 |

| 177.8 | C-7 |

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a suitable internal or external standard. For ¹H NMR in D₂O, the residual HDO peak can be used as a reference. For ¹³C NMR, an external standard or a calibrated solvent signal is used for referencing.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below. This process ensures a systematic approach to obtaining comprehensive and reliable data for structural confirmation and characterization.

Spontaneous Degradation of Carpetimycin A: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the potential spontaneous degradation pathways of Carpetimycin A, a potent carbapenem antibiotic. Due to the limited publicly available data on the specific degradation products of this compound, this document outlines the probable degradation mechanisms based on the known chemistry of the carbapenem class of antibiotics. Furthermore, it details the standard experimental protocols required to identify and quantify such degradation products, in line with established pharmaceutical stability testing guidelines.

Introduction to this compound and the Importance of Degradation Studies

This compound is a carbapenem antibiotic produced by Streptomyces species.[1][2] Like other members of the carbapenem class, it possesses a broad spectrum of antibacterial activity. The core structure of this compound, featuring a bicyclic ring system with a strained β-lactam ring, is crucial for its antibacterial efficacy but also renders it susceptible to chemical degradation.

Understanding the spontaneous degradation of this compound is critical for several reasons:

-

Loss of Potency: Degradation leads to a decrease in the concentration of the active pharmaceutical ingredient (API), reducing the therapeutic efficacy of the drug product.

-

Formation of Potentially Toxic Impurities: Degradation products may exhibit different toxicological profiles than the parent drug, posing a safety risk to patients.

-

Impact on Formulation Development: Knowledge of degradation pathways is essential for developing stable formulations and defining appropriate storage conditions and shelf-life.

-

Regulatory Requirements: Regulatory agencies mandate thorough stability testing and impurity profiling for all pharmaceutical products.[3][4][5]

Postulated Spontaneous Degradation Pathways of this compound

The primary route of degradation for carbapenem antibiotics is the hydrolysis of the endocyclic β-lactam bond. This is often followed by further rearrangements. Based on the structure of this compound, the following degradation pathways are proposed:

Hydrolysis of the β-Lactam Ring

The strained four-membered β-lactam ring is highly susceptible to nucleophilic attack by water, leading to its opening. This initial hydrolysis step results in the formation of an inactive β-amino acid derivative.

Caption: Proposed hydrolytic degradation of this compound.

Epimerization

The stereochemistry of the carbapenem core is crucial for its biological activity. Changes in pH or temperature could potentially lead to epimerization at stereocenters adjacent to carbonyl groups, resulting in the formation of diastereomeric impurities with reduced or no antibacterial activity.

Caption: Potential epimerization of this compound.

Experimental Protocols for Studying Spontaneous Degradation

To investigate the spontaneous degradation of this compound, a systematic approach involving stress testing and stability studies is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[3][5]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. This involves subjecting this compound to more extreme conditions than those used for accelerated stability testing.

3.1.1. Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

3.1.2. Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid and Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 0.1 M NaOH, respectively.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

-

Incubate at room temperature and analyze at different time intervals.

-

-

Thermal Degradation:

-

Store aliquots of the stock solution and solid drug substance at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

-

Analyze samples at predetermined time points.

-

-

Photostability Testing:

-

Expose the drug substance and drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

-

Maintain control samples in the dark.

-

Analytical Methods for Degradation Product Analysis

A combination of chromatographic and spectroscopic techniques is necessary for the separation, quantification, and identification of degradation products.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or diode-array detection (DAD) is the primary tool for separating and quantifying the parent drug and its degradation products. A reversed-phase C18 column is often suitable for carbapenems.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are indispensable for the identification of degradation products by providing molecular weight and fragmentation information.[6][7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of isolated degradation products.[9][10]

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for summarizing the degradation of this compound under various stress conditions.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Impurities (%) |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 85.2 | 10.5 | 1.8 | 12.3 | |

| 8 | 55.7 | 30.1 | 5.4 | 35.5 | |

| 24 | 15.3 | 55.8 | 10.2 | 66.0 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 70.1 | 25.4 | 2.1 | 27.5 | |

| 8 | 30.5 | 58.2 | 4.7 | 62.9 | |

| 24 | 5.2 | 75.3 | 8.9 | 84.2 | |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 92.5 | 5.1 | 0.5 | 5.6 | |

| 8 | 78.9 | 15.3 | 2.6 | 17.9 | |

| 24 | 60.4 | 28.7 | 5.3 | 34.0 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Conclusion

References

- 1. Carpetimycins [drugfuture.com]

- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS | PLOS One [journals.plos.org]

Methodological & Application

Chiral Synthesis of the Carpetimycin A Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral synthesis of the core structure of Carpetimycin A, a potent carbapenem antibiotic. The synthesis is based on the highly influential work of Iimori, Takahashi, Izawa, Kobayashi, and Ohno, which established a stereocontrolled route to this complex molecule. The following sections outline the key synthetic strategies, provide step-by-step experimental protocols for crucial transformations, and present quantitative data in a clear, tabular format.

Synthetic Strategy Overview

The enantioselective synthesis of the this compound core relies on a convergent strategy, meticulously controlling the stereochemistry at multiple chiral centers. The key features of this synthetic approach include:

-

Chiral Pool Starting Material: The synthesis often commences from a readily available chiral starting material to establish the initial stereocenter.

-

Stereoselective Aldol Reaction: A crucial carbon-carbon bond-forming step is achieved via a stereoselective aldol reaction to construct the β-hydroxy ester intermediate, setting the stage for the formation of the β-lactam ring with the desired stereochemistry.

-

Intramolecular Cyclization: The iconic β-lactam ring, the hallmark of carbapenem antibiotics, is forged through an intramolecular cyclization reaction.

-

Diastereoselective Transformations: Subsequent functional group manipulations and the introduction of the side chains are performed with a high degree of diastereoselectivity, ensuring the correct relative stereochemistry of the final core structure.

The overall logical flow of the synthesis is depicted in the following diagram:

Caption: Logical workflow for the chiral synthesis of the this compound core structure.

Key Experimental Protocols

The following protocols are adapted from the seminal work in the field and represent critical steps in the synthesis of the this compound core structure.

Protocol 1: Stereoselective Aldol Reaction to Form the β-Hydroxy Ester

This protocol describes the formation of a key intermediate with two contiguous stereocenters.

Materials:

-

Chiral starting material (e.g., a protected β-amino acid derivative)

-

Aldehyde side chain precursor

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Prepare a solution of LDA in anhydrous THF by adding n-BuLi to a solution of diisopropylamine at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of the chiral starting material in anhydrous THF to the LDA solution. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the aldehyde side chain precursor to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup by extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Protocol 2: β-Lactam Ring Formation

This protocol details the intramolecular cyclization to form the core 2-azetidinone ring.

Materials:

-

β-Hydroxy ester intermediate from Protocol 1

-

Activating agent for the hydroxyl group (e.g., methanesulfonyl chloride)

-

Base (e.g., triethylamine)

-

Solvent (e.g., dichloromethane), anhydrous

-

Reagents for subsequent transformations (e.g., for deprotection and further cyclization)

Procedure:

-

Dissolve the β-hydroxy ester in anhydrous dichloromethane and cool the solution to 0 °C under an inert atmosphere.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, a suitable reagent is added to effect the intramolecular cyclization to the β-lactam. The specific conditions for this step are highly dependent on the overall synthetic strategy and protecting groups employed.

-

After the cyclization is complete, perform an appropriate aqueous workup.

-

Purify the crude β-lactam product by flash column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations in the chiral synthesis of the this compound core structure, as reported in the literature.

| Table 1: Stereoselective Aldol Reaction | |

| Entry | Chiral Auxiliary |

| 1 | (S)-Proline derivative |

| 2 | Evans auxiliary |

| Table 2: β-Lactam Formation | |

| Entry | Substrate |

| 1 | Mesylated β-hydroxy ester |

| 2 | Activated β-amino acid |

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the key synthetic steps.

Caption: Experimental workflow for the key synthetic transformations.

Disclaimer: These protocols are intended for informational purposes for trained chemists in a laboratory setting. Appropriate safety precautions must be taken, and all reactions should be performed in a well-ventilated fume hood. The specific reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization.

Application Notes and Protocols for the Purification of Carpetimycin A from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin A is a carbapenem antibiotic with significant potential in combating bacterial infections. Effective purification from the fermentation broth of producing microorganisms, such as Streptomyces griseus subsp. cryophilus, is a critical step in its development and production. This document provides detailed application notes and protocols for the isolation and purification of this compound, focusing on a robust multi-step chromatographic process. The methods described herein are designed to yield a high-purity product suitable for research and preclinical development.

Overview of the Purification Strategy

The purification of this compound from the complex milieu of a fermentation broth is achieved through a sequential three-step chromatographic process. This strategy leverages the physicochemical properties of this compound to effectively separate it from other metabolites, proteins, and media components. The workflow begins with the capture of the target molecule on a hydrophobic adsorbent resin, followed by two subsequent polishing steps using silica gel and size-exclusion chromatography.

Quantitative Data Summary

The following tables summarize the expected quantitative data at each stage of the purification process. These values are based on typical laboratory-scale purifications and may require optimization for larger-scale production.

Table 1: Purification of this compound - Step Summary

| Purification Step | Initial Volume (L) | Final Volume (mL) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Clarified Fermentation Broth | 200 | 200,000 | - | - | 100 | - |

| Diaion HP-20 Eluate | 5 | 5,000 | - | - | - | - |

| Silica Gel Chromatography Pool | 0.5 | 500 | - | - | - | - |

| Sephadex LH-20 Chromatography Pool | 0.1 | 100 | - | - | - | >95 |

Note: Specific activity and total activity units are dependent on the bioassay used for quantification. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 2: Chromatographic Column Parameters

| Chromatography Step | Resin/Media | Column Dimensions (ID x L) | Bed Volume (L) |

| Adsorption Chromatography | Diaion HP-20 | - | 20 |

| Silica Gel Chromatography | Silica Gel (70-230 mesh) | 10 cm x 50 cm | 3.9 |

| Size-Exclusion Chromatography | Sephadex LH-20 | 5 cm x 100 cm | 1.96 |

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Purification workflow for this compound.

Experimental Protocols

Preparation of Fermentation Broth

-

Cultivation: Culture Streptomyces griseus subsp. cryophilus under optimal fermentation conditions to maximize the production of this compound.

-

Clarification: Remove microbial cells and other solid materials from the fermentation broth by centrifugation at 5,000 x g for 30 minutes, followed by filtration of the supernatant through a 0.45 µm filter to obtain a clarified broth.

Step 1: Adsorption Chromatography on Diaion HP-20

This initial step is designed to capture this compound and other hydrophobic molecules from the clarified fermentation broth, effectively concentrating the target compound and removing polar impurities.

Materials:

-

Clarified fermentation broth

-

Diaion HP-20 resin

-

Chromatography column

-

Deionized water

-

Acetone

-

Peristaltic pump

Protocol:

-

Column Packing: Prepare a slurry of Diaion HP-20 resin in deionized water and pack it into a suitable chromatography column. The bed volume should be approximately 10% of the volume of the clarified broth to be processed.

-

Equilibration: Equilibrate the packed column by washing with at least 5 bed volumes of deionized water at a flow rate of 2 bed volumes per hour.

-

Sample Loading: Load the clarified fermentation broth onto the equilibrated column at a flow rate of 1-2 bed volumes per hour. Collect the flow-through and wash fractions for analysis to ensure complete binding of this compound.

-

Washing: After loading, wash the column with 5 bed volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound compounds, including this compound, with a stepwise gradient of aqueous acetone. A typical gradient would be:

-

3 bed volumes of 20% (v/v) aqueous acetone

-

5 bed volumes of 50% (v/v) aqueous acetone (this compound typically elutes in this fraction)

-

3 bed volumes of 80% (v/v) aqueous acetone

-

-

Fraction Collection: Collect fractions of 0.5-1 bed volume and monitor for the presence of this compound using a suitable analytical method, such as HPLC or a bioassay.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure to remove the acetone.

Step 2: Silica Gel Chromatography

This step further purifies this compound from other hydrophobic compounds based on polarity.

Materials:

-

Concentrated eluate from Step 1

-

Silica gel (70-230 mesh)

-

Chromatography column

-

Chloroform

-

Methanol

-

Fraction collector

Protocol:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass chromatography column.

-

Equilibration: Equilibrate the packed column with 5 bed volumes of chloroform.

-

Sample Loading: Dissolve the concentrated eluate from the previous step in a minimal amount of chloroform-methanol (e.g., 95:5 v/v) and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of methanol in chloroform. A suggested stepwise gradient is:

-

2 bed volumes of 2% methanol in chloroform

-

5 bed volumes of 5% methanol in chloroform

-

5 bed volumes of 10% methanol in chloroform (this compound is expected to elute in this range)

-

3 bed volumes of 20% methanol in chloroform

-

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound.

-

Pooling and Concentration: Pool the pure fractions and concentrate them under vacuum.

Step 3: Size-Exclusion Chromatography on Sephadex LH-20

The final polishing step separates this compound based on its molecular size, removing any remaining closely related impurities.

Materials:

-

Concentrated fraction from Step 2

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (HPLC grade)

-

Gel filtration chromatography system

Protocol:

-

Column Packing and Equilibration: Swell the Sephadex LH-20 resin in methanol and pack it into a column according to the manufacturer's instructions. Equilibrate the column with at least 3 bed volumes of methanol at a low flow rate (e.g., 0.5 mL/min).

-

Sample Application: Dissolve the concentrated sample from the silica gel step in a small volume of methanol and carefully apply it to the top of the column.

-

Isocratic Elution: Elute the column with methanol at a constant flow rate.

-

Fraction Collection and Analysis: Collect small fractions and monitor the elution profile at an appropriate UV wavelength (e.g., 270 nm). Analyze the fractions for the purity of this compound.

-

Pooling and Final Concentration: Pool the fractions containing pure this compound and concentrate to obtain the final product. Lyophilization can be used for long-term storage.

Logical Relationship of Purification Steps

The sequence of the purification steps is critical for an efficient process. The logic behind the workflow is as follows:

Caption: Rationale for the purification sequence.

These detailed protocols and application notes provide a comprehensive guide for the purification of this compound from fermentation broth. Adherence to these methods, with appropriate optimization for specific laboratory conditions, should enable the successful isolation of high-purity this compound for further scientific investigation and drug development.

Application Notes & Protocols: Purification of Carpetimycin A using HPLC and Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin A is a carbapenem antibiotic with potent broad-spectrum antibacterial activity. As a member of the β-lactam family, it functions by inhibiting bacterial cell wall synthesis. Effective purification of this compound from fermentation broths of Streptomyces species is crucial for research, development, and subsequent clinical applications. This document provides detailed application notes and protocols for the purification of this compound utilizing various chromatography techniques, with a focus on High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles for the purification of carbapenem antibiotics.

Overview of Purification Strategy

The purification of this compound from complex fermentation broths typically involves a multi-step chromatographic process. An effective strategy aims to progressively enrich the target compound while removing impurities with different physicochemical properties. A general workflow is as follows:

-

Initial Capture and Concentration: Adsorption chromatography is often employed to capture this compound from the clarified fermentation broth and remove highly polar impurities.

-

Intermediate Purification: Ion-exchange chromatography is a powerful technique for separating this compound, which is an acidic compound, from other charged and uncharged molecules.

-

Final Polishing: Reversed-phase high-performance liquid chromatography (RP-HPLC) is utilized in the final step to achieve high purity, separating this compound from closely related structural analogs and other remaining impurities.

Experimental Protocols

Protocol 1: Initial Capture using Adsorption Chromatography

This protocol describes the initial capture of this compound from a clarified fermentation broth using a macroporous adsorbent resin.

Materials:

-

Clarified fermentation broth of Streptomyces griseus subsp. cryophilus or other this compound-producing strain.

-

Macroporous adsorbent resin (e.g., Amberlite® XAD® series).

-

Methanol

-

Deionized water

-

Chromatography column

Procedure:

-

Column Packing: Prepare a slurry of the macroporous adsorbent resin in deionized water and pack it into a suitable chromatography column. Equilibrate the column by washing with 5-10 column volumes of deionized water.

-

Sample Loading: Adjust the pH of the clarified fermentation broth to neutral (pH 7.0). Load the broth onto the equilibrated column at a flow rate of 1-2 bed volumes per hour.

-

Washing: After loading, wash the column with 3-5 column volumes of deionized water to remove unbound impurities.

-

Elution: Elute the bound this compound from the column using a stepwise or linear gradient of methanol in water. A common starting point is a step gradient of 20%, 50%, and 80% methanol. Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., UV spectrophotometry at ~288 nm).

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure to remove the methanol.

Protocol 2: Intermediate Purification by Ion-Exchange Chromatography (IEX)

This protocol details the separation of this compound using anion-exchange chromatography.

Materials:

-

Concentrated fraction containing this compound from Protocol 1.

-

Anion-exchange resin (e.g., DEAE-Sepharose® or Q-Sepharose®).

-

Low concentration starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

High concentration elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 7.5).

-

Chromatography column.

Procedure:

-

Column Packing and Equilibration: Pack the anion-exchange resin into a chromatography column. Equilibrate the column with 5-10 column volumes of the starting buffer.

-

Sample Loading: Adjust the pH and conductivity of the concentrated this compound fraction to match the starting buffer. Load the sample onto the equilibrated column.

-

Washing: Wash the column with 3-5 column volumes of the starting buffer to remove any unbound or weakly bound impurities.

-

Elution: Elute the bound this compound using a linear gradient of the elution buffer (0-100% over 10-20 column volumes). Collect fractions throughout the gradient.

-

Fraction Analysis: Analyze the collected fractions for the presence of this compound. Pool the fractions containing the purified compound.

-

Desalting: If necessary, desalt the pooled fractions using dialysis, diafiltration, or a desalting column.

Protocol 3: Final Polishing by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Partially purified this compound sample from Protocol 2.

-

HPLC-grade acetonitrile.

-

HPLC-grade water.

-

HPLC-grade trifluoroacetic acid (TFA) or other suitable ion-pairing agent.

-

C18 reversed-phase HPLC column (preparative or semi-preparative).

-

HPLC system with a UV detector.

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Filter and degas both mobile phases.

-

-

Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Injection: Dissolve the this compound sample in a small volume of Mobile Phase A and inject it onto the column.

-

Gradient Elution: Run a linear gradient from the starting conditions to a higher concentration of Mobile Phase B (e.g., 5% to 50% B over 30 minutes). The optimal gradient will need to be determined empirically.

-

Fraction Collection: Collect fractions corresponding to the this compound peak, which can be detected by its UV absorbance at approximately 288 nm.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and lyophilize to obtain the final product.

Data Presentation

The following tables summarize typical parameters for the chromatographic purification of this compound.

Table 1: Adsorption Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Macroporous Adsorbent Resin (e.g., Amberlite® XAD®) |

| Mobile Phase A | Deionized Water |

| Mobile Phase B | Methanol |

| Elution Profile | Stepwise or Linear Gradient of Methanol in Water |

| Flow Rate | 1-2 Bed Volumes / hour |

| Detection | UV Absorbance at ~288 nm |

Table 2: Ion-Exchange Chromatography Parameters

| Parameter | Value |

| Stationary Phase | DEAE-Sepharose® or Q-Sepharose® (Anion-Exchanger) |

| Mobile Phase A (Start Buffer) | 20 mM Tris-HCl, pH 7.5 |

| Mobile Phase B (Elution Buffer) | 20 mM Tris-HCl + 1 M NaCl, pH 7.5 |

| Elution Profile | Linear Gradient (0-100% Mobile Phase B) |

| Flow Rate | Dependant on column dimensions and resin |

| Detection | UV Absorbance at ~288 nm |

Table 3: Reversed-Phase HPLC Parameters

| Parameter | Value |

| Stationary Phase | C18 Silica, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Elution Profile | Linear Gradient (e.g., 5-50% Mobile Phase B over 30 min) |

| Flow Rate | Dependant on column dimensions |

| Detection | UV Absorbance at 288 nm |

Visualizations

The following diagrams illustrate the logical workflow of the this compound purification process.

Caption: Overall workflow for this compound purification.

Caption: Logical steps in the chromatographic separation.

Application Notes and Protocols: Antibacterial Activity Spectrum of Carpetimycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial activity spectrum of Carpetimycin A, a potent carbapenem antibiotic. The information presented herein is intended to guide researchers in microbiology, infectious diseases, and drug development in understanding and utilizing this compound.

Introduction

This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It exhibits potent inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, including many anaerobic species. Its mechanism of action involves the inhibition of bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs). Furthermore, this compound is a strong inhibitor of various β-lactamases, enzymes that confer bacterial resistance to many penicillin and cephalosporin antibiotics.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the in vitro activity of this compound against a variety of clinically relevant bacterial isolates.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria

| Bacterial Species | Number of Strains | MIC90 (µg/mL) |

| Staphylococcus aureus | - | 1.56[1] |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria

| Bacterial Species | Number of Strains | MIC90 (µg/mL) |

| Escherichia coli | - | 0.39[1] |

| Klebsiella pneumoniae | - | 0.39[1] |

| Proteus species | - | 1.56[1] |

| Enterobacter species | - | 3.13[1] |

| Citrobacter species | - | 3.13[1] |

Note: MIC90 represents the concentration of this compound required to inhibit the growth of 90% of the tested strains.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other carbapenem antibiotics, targets the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell. The diagram below illustrates the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against aerobic bacteria.

1. Materials:

-

This compound stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35 ± 2°C)

2. Procedure:

-

Prepare Serial Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (wells 1-12), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.

-

Protocol 2: β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the β-lactamase inhibitory activity of this compound.

1. Materials:

-

This compound

-

β-lactamase enzyme solution (e.g., from Bacillus cereus or a specific clinical isolate)

-

Nitrocefin (a chromogenic cephalosporin substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent and dilute to various concentrations in phosphate buffer.

-

Prepare a working solution of β-lactamase in phosphate buffer.

-

Prepare a stock solution of Nitrocefin in DMSO and then dilute to a final working concentration in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add the β-lactamase solution to wells containing different concentrations of this compound. Include a control well with enzyme but no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the Nitrocefin working solution to all wells.

-

-

Measurement:

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the concentration of this compound that causes 50% inhibition of the β-lactamase activity (IC₅₀).

-

Conclusion

This compound demonstrates a potent and broad-spectrum antibacterial activity against a variety of clinically significant pathogens. Its dual action of inhibiting bacterial cell wall synthesis and inactivating β-lactamases makes it a compound of significant interest for further research and development in the fight against bacterial infections. The protocols provided here offer standardized methods for evaluating its in vitro efficacy.

References

Application Notes and Protocols for In Vitro Testing of Carpetimycin A against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro testing of Carpetimycin A, a carbapenem antibiotic, against clinically relevant Gram-positive bacteria. This document includes summaries of available quantitative data, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of the antibiotic's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class. It demonstrates potent activity against a wide range of both Gram-positive and Gram-negative bacteria.[1][2][3] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.

Data Presentation: In Vitro Susceptibility of Gram-positive Bacteria to this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens.

| Bacterial Species | Strain Information | This compound MIC (µg/mL) |

| Staphylococcus aureus | Clinical Isolates (MIC90) | 1.56[1][2][3] |

| Streptococcus pneumoniae | Not Specified | Data not available. Other carbapenems like imipenem and meropenem generally show good activity, with MIC90 values often ≤ 2 µg/mL. |

| Enterococcus faecalis | Not Specified | Data not available. Carbapenems as a class have variable activity against Enterococcus faecalis. |

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria using the broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to typically the 10th or 11th well. Discard the final 100 µL from the last dilution well. The 12th well will serve as a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old) of the target Gram-positive bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL, and the antibiotic concentrations will be halved.

-

-

Incubation:

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

Protocol 2: Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are inoculated.

Materials:

-

This compound powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension standardized to 0.5 McFarland

-

Sterile diluents

-

Incubator (35°C ± 2°C)

-

Inoculator (e.g., multipoint replicator) or micropipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound as described in the broth microdilution protocol.

-

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add one part of the antibiotic dilution to nine parts of molten MHA (kept at 45-50°C). Mix thoroughly and pour into sterile petri dishes.

-

Also prepare a control plate containing no antibiotic.

-

Allow the agar to solidify completely.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation of Agar Plates:

-

Using a multipoint replicator or a micropipette, spot 1-2 µL of the standardized bacterial inoculum onto the surface of each agar plate, starting with the control plate and moving to increasing concentrations of the antibiotic.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

-

Visualizations

Mechanism of Action of this compound

Carbapenems, including this compound, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive organisms which have a thick peptidoglycan layer.

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.

Caption: General experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

References

- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Testing of Carpetimycin A against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin A is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3] Notably, this compound also demonstrates potent inhibitory activity against a variety of β-lactamases, enzymes produced by bacteria that confer resistance to many β-lactam antibiotics.[1][2] This dual-action makes it a compound of significant interest in the study of antimicrobial agents and the development of new therapies to combat resistant bacterial infections.